N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, where nucleophiles replace the chlorine atom
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity, while the chlorobenzyl moiety can influence its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo(3,4-D)pyrimidin-4-amine: Shares the chlorobenzyl and cyclohexyl groups but differs in the heterocyclic ring structure.
N-{[(2R,4S,5R)-5-(3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}-1-: Contains a similar cyclohexyl group but has different substituents and ring structures.
Uniqueness
N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of a tetrazole ring, cyclohexyl group, and chlorobenzyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H22ClN5O |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C17H22ClN5O/c18-15-6-4-5-14(9-15)11-19-16(24)10-17(7-2-1-3-8-17)12-23-13-20-21-22-23/h4-6,9,13H,1-3,7-8,10-12H2,(H,19,24) |
InChI Key |
ACERZQYUZJILPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=CC(=CC=C2)Cl)CN3C=NN=N3 |
Origin of Product |
United States |
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